molecular formula C10H13BrN2O3 B13749428 Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro- CAS No. 61361-58-8

Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro-

Cat. No.: B13749428
CAS No.: 61361-58-8
M. Wt: 289.13 g/mol
InChI Key: OSWYWBCJIVTSBT-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine is an organic compound with the molecular formula C10H13BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanamine chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine typically involves the bromination of a precursor compound followed by amination. One common method involves the reaction of 2-methoxy-5-nitrobenzyl bromide with ethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Products like azides or nitriles.

    Reduction: Amines.

    Oxidation: Phenols.

Scientific Research Applications

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the nitro and methoxy groups can engage in various electronic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-nitroanisole: Similar structure but lacks the ethanamine chain.

    2-bromo-4-nitroaniline: Contains a nitro group and a bromine atom but has an aniline group instead of a methoxy group.

Properties

CAS No.

61361-58-8

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C10H13BrN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

OSWYWBCJIVTSBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr

Origin of Product

United States

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